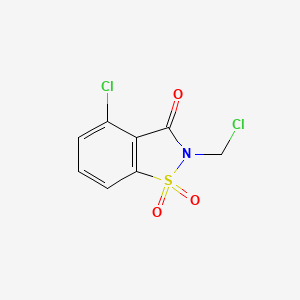![molecular formula C18H21BrN2O2 B14265810 Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide CAS No. 171926-14-0](/img/structure/B14265810.png)
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This particular compound features a pyridinium core with a dimethoxymethyl group at the 4-position and an indole moiety at the 1-position, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide typically involves the quaternization of a pyridine derivative with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the starting materials and desired yield.
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale quaternization reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxides, while reduction can produce pyridine derivatives. Substitution reactions can lead to a variety of functionalized pyridinium salts.
科学的研究の応用
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-malarial and anti-cholinesterase inhibitor.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
作用機序
The mechanism of action of pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cholinesterases, by binding to the active site and preventing substrate access. Additionally, its indole moiety may interact with biological receptors, influencing cellular signaling pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- Pyridinium, 4-(methoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
- Pyridinium, 4-(ethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide
- Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, chloride
Uniqueness
Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxymethyl group and the indole moiety enhances its reactivity and potential as a bioactive compound, distinguishing it from other similar pyridinium salts.
特性
CAS番号 |
171926-14-0 |
|---|---|
分子式 |
C18H21BrN2O2 |
分子量 |
377.3 g/mol |
IUPAC名 |
3-[2-[4-(dimethoxymethyl)pyridin-1-ium-1-yl]ethyl]-1H-indole;bromide |
InChI |
InChI=1S/C18H21N2O2.BrH/c1-21-18(22-2)14-7-10-20(11-8-14)12-9-15-13-19-17-6-4-3-5-16(15)17;/h3-8,10-11,13,18-19H,9,12H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
BYCRVGWCDPFWTJ-UHFFFAOYSA-M |
正規SMILES |
COC(C1=CC=[N+](C=C1)CCC2=CNC3=CC=CC=C32)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
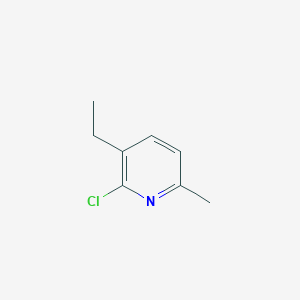
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
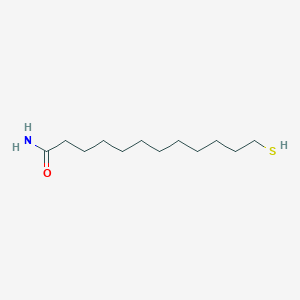
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
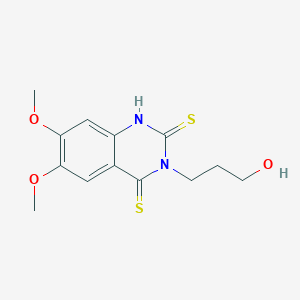
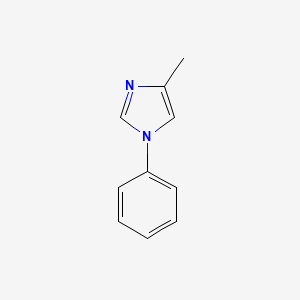
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)


